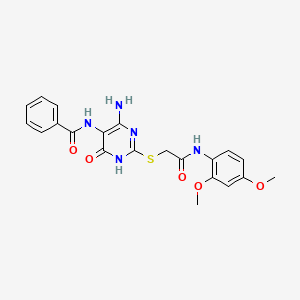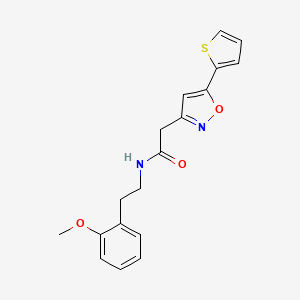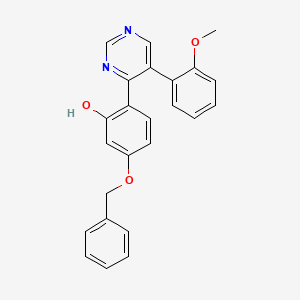![molecular formula C10H17NO3S B2764411 N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide CAS No. 2361655-63-0](/img/structure/B2764411.png)
N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide, commonly referred to as MTDP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MTDP belongs to the family of thiazolidinedione compounds, which are known for their anti-diabetic and anti-inflammatory effects. In
Wirkmechanismus
The mechanism of action of MTDP is not fully understood, but studies have shown that it acts as a PPARγ agonist. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation. By activating PPARγ, MTDP can improve glucose uptake and insulin sensitivity, as well as reduce inflammation.
Biochemical and Physiological Effects:
MTDP has been shown to have several biochemical and physiological effects. Studies have shown that MTDP can improve glucose metabolism and insulin sensitivity, reduce inflammation, and inhibit the proliferation of cancer cells. Additionally, MTDP has been shown to have antioxidant effects, which may contribute to its anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
MTDP has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using standard biochemical and physiological assays. However, there are also limitations to using MTDP in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several future directions for research on MTDP. One area of research could focus on further elucidating its mechanism of action, which could lead to the development of more effective treatments for diabetes and cancer. Additionally, research could focus on optimizing the synthesis of MTDP to improve its yield and purity. Finally, research could explore the potential of MTDP for other therapeutic applications, such as neurodegenerative diseases and cardiovascular disease.
In conclusion, MTDP is a promising compound that has gained significant attention in the scientific community due to its unique properties and potential applications. Its anti-inflammatory, anti-tumor, and anti-diabetic effects make it a promising candidate for future research and development. Further research is needed to fully understand its mechanism of action and optimize its synthesis for use in therapeutic applications.
Synthesemethoden
MTDP can be synthesized through a multi-step process that involves the reaction of 2-bromo-N-methylacetamide with potassium thioacetate, followed by the reaction with acrolein. The final product is obtained through the reaction of the intermediate product with dimethyl sulfate. The synthesis of MTDP is relatively straightforward and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
MTDP has been the subject of extensive research due to its potential therapeutic applications. Studies have shown that MTDP has anti-inflammatory, anti-tumor, and anti-diabetic effects. MTDP has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, MTDP has been shown to improve glucose metabolism and insulin sensitivity, making it a potential treatment for diabetes.
Eigenschaften
IUPAC Name |
N-[(4-methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-3-9(12)11-8-10(2)4-6-15(13,14)7-5-10/h3H,1,4-8H2,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLILKQWAJEPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)CC1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-acetylphenyl)-N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2764328.png)
![N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide](/img/structure/B2764329.png)
![2-amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B2764334.png)
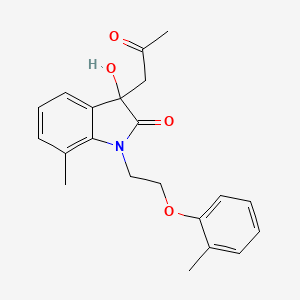
![3-Phenyl-5-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]-2,1-benzoxazole](/img/structure/B2764338.png)
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-5-methylbenzoic acid](/img/structure/B2764342.png)
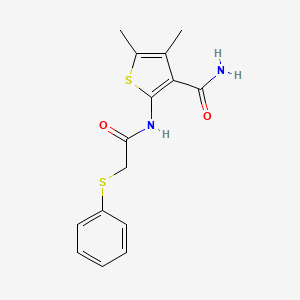
![(Z)-N-(4-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2764344.png)
![2-[8-(4-Chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2764345.png)
![6-[4-[2-(1-Methylindol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2764346.png)
